![molecular formula C22H25NO3 B14239513 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-75-8](/img/structure/B14239513.png)
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a cyclopentyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with cyclopentylamine to form the benzamide core.
-
Introduction of the 4-Methylbenzoyl Group: : The next step involves the introduction of the 4-methylbenzoyl group. This can be achieved by reacting the benzamide core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide can be compared with other similar compounds, such as:
3-Methoxy-2-methylbenzamide: Lacks the cyclopentyl and 4-methylbenzoyl groups, resulting in different chemical and biological properties.
N-[1-(4-Methylbenzoyl)cyclopentyl]benzamide: Lacks the methoxy and methyl groups, which may affect its reactivity and interactions.
3-Methoxy-2-methyl-N-cyclopentylbenzamide: Lacks the 4-methylbenzoyl group, which may influence its overall stability and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
551963-75-8 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-11-17(12-10-15)20(24)22(13-4-5-14-22)23-21(25)18-7-6-8-19(26-3)16(18)2/h6-12H,4-5,13-14H2,1-3H3,(H,23,25) |
Clé InChI |
YPXDMPWXQHJUDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
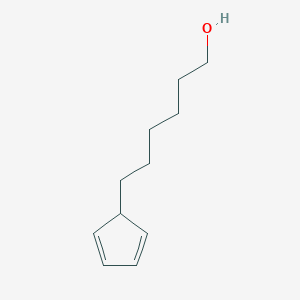
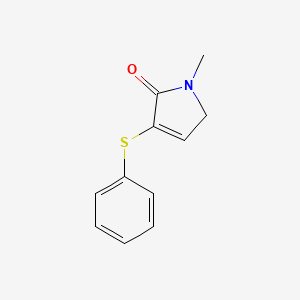
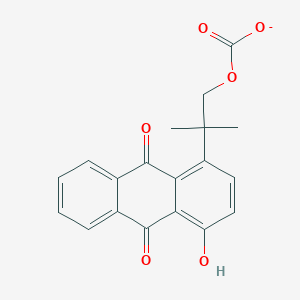
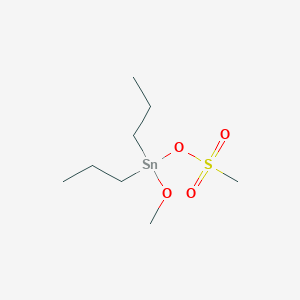
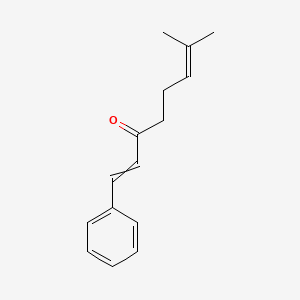


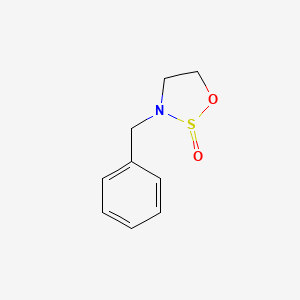
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
